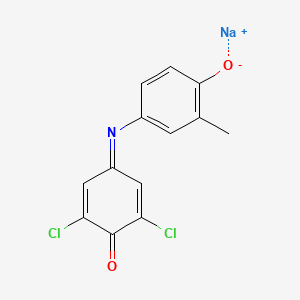

2,6-Dichlorophenol-indo-o-cresol Sodium Salt

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The compound extensively documented in the search results is 2,6-Dichloroindophenol sodium salt, which possesses the systematic International Union of Pure and Applied Chemistry name: sodium 4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate. Alternative systematic nomenclature includes 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(4-hydroxyphenyl)imino]-, sodium salt. The compound is also known by numerous synonyms including 2,6-Dichlorophenolindophenol sodium salt, Tillman's reagent, 2,6-Dichlorobenzenone-indophenol sodium salt, and sodium 2,6-dichloroindophenolate.

The molecular formula is documented as C₁₂H₆Cl₂NNaO₂ for the anhydrous form, with variations including the dihydrate form C₁₂H₁₀Cl₂NNaO₄ and hydrated forms with variable water content C₁₂H₆Cl₂NNaO₂·xH₂O. The Chemical Abstracts Service registry number is consistently reported as 620-45-1.

Molecular Geometry and Crystallographic Data

The molecular weight of the anhydrous 2,6-Dichloroindophenol sodium salt is reported as 290.08 grams per mole, while the dihydrate form has a molecular weight of 326.10 grams per mole. The compound exhibits a quinone imine structure, specifically described as indophenol substituted by chloro groups at positions 2 and 6. The International Chemical Identifier Key for the compound is CVSUAFOWIXUYQA-UHFFFAOYSA-M.

Crystallographic analysis reveals that the compound forms dark green to dark blue-purple crystals. The melting point is documented as greater than 300 degrees Celsius, with decomposition occurring at 277 degrees Celsius. The compound demonstrates light sensitivity and hygroscopic properties, requiring storage under inert gas conditions.

Spectroscopic Characterization (Ultraviolet-Visible, Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Ultraviolet-visible spectroscopy data indicates that 2,6-Dichloroindophenol exhibits an absorbance peak at 596 nanometers, with additional spectral maxima reported at 605 nanometers. The compound functions as a redox indicator, displaying blue coloration in the oxidized form and becoming colorless upon reduction. The redox potential is documented as +0.67 volts at pH 0 and 20 degrees Celsius.

Nuclear magnetic resonance spectroscopy data is available for the compound, with proton nuclear magnetic resonance spectra recorded at 399.65 megahertz showing characteristic chemical shifts. Specific assignments include signals at 7.294, 7.241, and 6.430 parts per million. Infrared spectroscopy analysis has been conducted using Attenuated Total Reflectance methodology with a Bruker Tensor 27 Fourier Transform Infrared instrument.

Mass spectrometry analysis confirms the exact molecular mass as 288.967328 for the parent compound, with the monoisotopic mass documented as 266.985384 for the free acid form. The compound's spectroscopic properties have been extensively characterized and compiled in various spectral databases.

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry studies using Density Functional Theory have been conducted on related dihalophenolindophenol compounds, investigating tautomerism phenomena. These investigations employed the B3LYP functional with 6-311++G(d,p) basis sets to examine structural and quantum chemical properties. The computational studies revealed that the compounds possess favorable Gibbs free energy of formation values and demonstrate electronic stability.

Theoretical calculations have provided insights into the molecular orbital characteristics and electronic structure of the indophenol framework. The computational analyses have contributed to understanding the resonance-assisted proton tautomerism exhibited by indophenol derivatives. Infrared and ultraviolet-visible spectra have been computationally predicted and compared with experimental observations to validate theoretical models.

Properties

IUPAC Name |

sodium;4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-2-methylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2.Na/c1-7-4-8(2-3-12(7)17)16-9-5-10(14)13(18)11(15)6-9;/h2-6,17H,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMSGHLFQAXKLK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C2C=C(C(=O)C(=C2)Cl)Cl)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorophenol-indo-o-cresol Sodium Salt typically involves the reaction of 2,6-dichlorophenol with indophenol under controlled conditions. The reaction is carried out in an alkaline medium to facilitate the formation of the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorophenol-indo-o-cresol Sodium Salt undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: It acts as a redox dye, changing color based on its oxidation state.

Substitution Reactions: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation-Reduction: Common reagents include ascorbic acid for reduction and various oxidizing agents for oxidation.

Substitution: Strong nucleophiles such as hydroxide ions can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 2,6-Dichlorophenol-indo-o-cresol Sodium Salt with ascorbic acid results in a colorless product .

Scientific Research Applications

Biochemical Assays

DCPIP is widely employed in biochemical assays due to its ability to change color based on its oxidation state. This property allows researchers to quantify the activity of various enzymes:

- Vitamin C Determination : DCPIP is used to measure the concentration of L-ascorbic acid (vitamin C) in food and biological samples. The reduction of DCPIP from its blue oxidized form to a colorless reduced form indicates the presence of vitamin C, with the extent of color change correlating to its concentration.

-

Enzyme Activity Measurement : It serves as a substrate in assays for enzymes such as:

- NADPH diaphorase : DCPIP acts as an electron receptor, facilitating the detection of enzyme activity.

- NAD(P)H dehydrogenase (quinone) 1 (NQO1) : The reduction of DCPIP by this enzyme is monitored to assess its activity, which is essential for cellular detoxification processes.

Environmental Monitoring

DCPIP is utilized in environmental studies to assess the redox potential of various systems. Its ability to change color allows for visual monitoring of redox reactions in aquatic environments, which can indicate levels of pollution or the health of ecosystems.

Food Quality Control

In the food industry, DCPIP is applied to evaluate the freshness and vitamin C content in products such as fruit juices. Its redox properties enable rapid testing methods that are crucial for quality assurance processes .

Case Study 1: Vitamin C Quantification in Beverages

A study conducted on various fruit juices demonstrated that DCPIP effectively quantified vitamin C levels. The method involved adding a known concentration of DCPIP to the juice samples and measuring the absorbance changes spectrophotometrically. Results indicated a strong correlation between the color change and vitamin C concentration, validating DCPIP's reliability as an indicator .

Case Study 2: Enzyme Activity Assessment

In a laboratory setting, researchers utilized DCPIP to investigate the activity of glucose oxidase in the presence of gold nanoparticles. The study revealed that DCPIP could accurately reflect changes in enzymatic activity based on its reduction state, thus serving as an effective tool for assessing catalytic efficiency in biochemical reactions .

Mechanism of Action

The mechanism of action of 2,6-Dichlorophenol-indo-o-cresol Sodium Salt involves its ability to undergo reversible oxidation and reduction reactions. The compound acts as an electron acceptor or donor, depending on the redox conditions. This property makes it useful as a redox indicator in various biochemical assays .

Comparison with Similar Compounds

Key Properties :

- Redox Potential: +0.67 V at pH 0 and 20°C .

- Solubility: Soluble in water (0.02 g/100 mL) and ethanol mixtures .

- Applications : Primarily used in titrimetric determination of ascorbic acid (Vitamin C) via the USP standard method . Also employed in anion-sensing systems, such as fluoride detection via displacement from tetrasulfonated calix[4]arene .

Synthesis and Stability :

Synthesized through chlorosulfonation and subsequent reactions with aromatic amines . The compound must be stored in airtight, light-protected containers due to its sensitivity to moisture and photodegradation .

Structural and Functional Analogues

2,6-Dichloroindophenol Sodium Salt Hydrate vs. O-Cresol, 4,6-Dinitro-, Sodium Salt

Key Differences :

- Substituent Effects: The dichloroindophenol derivative’s redox activity stems from its conjugated quinone-imine structure, enabling reversible electron transfer. In contrast, nitro groups in 4,6-dinitro-O-cresol sodium salt may confer different reactivity (e.g., explosive or acidic properties), though specific data are unavailable .

2,6-Dichloroindophenol Sodium Salt Hydrate vs. Sulfonamide Derivatives

Sulfonamide compounds like N-(5-aminonaphthalen-1-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide () differ fundamentally in structure and application. These sulfonamides are synthesized for pharmaceutical or material science purposes, lacking redox indicator functionality .

Performance in Ascorbic Acid Titration

The USP standard method () specifies that 2,6-dichloroindophenol sodium salt must be standardized against ascorbic acid, achieving a concentration of 8.618 × 10⁻⁴ mol/L .

Commercial Variants and Purity

| Supplier | Purity (%) | Form | Price (25 g) |

|---|---|---|---|

| Carl ROTH | >95 | Hydrate | €246.20 |

| Kanto Reagents | >95 | n-Hydrate | ¥17,000 |

| Fisher Chemical | ACS grade | Anhydrous | Not listed |

Key Consideration : Hydrate forms (e.g., 2-hydrate in ) may impact solubility and stability compared to anhydrous variants.

Biological Activity

2,6-Dichlorophenol-indo-o-cresol Sodium Salt (DCIP) is a synthetic compound widely recognized for its biological activity, particularly as a redox dye in various biochemical assays. This article provides a detailed examination of its biological properties, mechanisms of action, and applications in scientific research.

- Chemical Formula : CHClNNaO

- Molecular Weight : 299.11 g/mol

- CAS Number : 5415-26-9

DCIP is characterized by its dichlorophenol structure, which contributes to its redox properties. It is typically used in aqueous solutions due to its good solubility.

Redox Activity

DCIP functions primarily as an electron acceptor in redox reactions. Its ability to undergo reduction allows it to change color from blue to colorless, which is crucial for quantifying enzymatic activities in various assays:

- Reduction Reaction :

This property makes it an effective indicator for measuring the activity of enzymes such as glucose oxidase and mitochondrial succinate CoQ oxidoreductase (complex II) .

Interaction with Biomolecules

DCIP interacts with various enzymes and proteins, facilitating electron transfer processes essential for cellular metabolism. Its role in assessing oxidative stress and redox balance is significant in studies related to cellular health and disease .

Enzymatic Assays

DCIP is extensively used in biochemical assays to measure enzymatic activities:

- Glucose Oxidase Activity : Used to quantify glucose levels by monitoring the reduction of DCIP.

- Mitochondrial Function : Assists in evaluating the activity of complex II in the electron transport chain.

Antibacterial Activity

Research has shown that DCIP exhibits antibacterial properties against several pathogens:

- Effective Against :

- Escherichia coli (colon bacillus)

- Salmonella typhi (typhoid bacillus)

- Pseudomonas aeruginosa

The compound demonstrated weaker activity against Bacillus subtilis (hay bacillus) and Staphylococcus aureus .

Case Studies

-

Antibacterial Efficacy Study :

A study assessed the antibacterial activity of DCIP against various bacterial strains using the filter paper method. Results indicated significant inhibition zones for E. coli and S. typhi, suggesting potential applications in antimicrobial treatments . -

Redox Indicator in Enzymatic Reactions :

In a series of experiments, DCIP was employed to measure the enzymatic activity of glucose oxidase. The reduction of DCIP was directly correlated with glucose concentration, demonstrating its utility as a reliable redox indicator .

Biochemical Pathways

DCIP plays a role in several biochemical pathways:

- Oxidative Stress Studies : Its ability to indicate redox reactions makes it valuable in studies investigating oxidative stress and cellular responses.

- Metabolic Pathways : By acting as an electron acceptor, DCIP influences metabolic pathways that are critical for energy production and cellular function .

Summary Table of Biological Activities

| Activity Type | Target Organisms/Enzymes | Observed Effects |

|---|---|---|

| Enzymatic Assays | Glucose Oxidase | Quantitative measurement of glucose levels |

| Antibacterial Activity | E. coli, S. typhi, P. aeruginosa | Significant inhibition observed |

| Cellular Metabolism | Mitochondrial Enzymes | Influence on electron transport chain activity |

Q & A

Basic Research Questions

Q. How should a standardized solution of 2,6-Dichlorophenol-indophenol sodium salt be prepared for vitamin C determination?

- Methodology : Dissolve 10 mg/mL of the compound in deionized water to achieve a clear blue solution. Calibrate using ascorbic acid standards (e.g., 0.1–2.0 mg/mL) and titrate until the solution transitions from blue to colorless. Ensure pH adjustment to 3–4 with phosphate buffer to stabilize the redox reaction .

- Key Parameters : Solubility in water (10 mg/mL), redox potential (+0.67 V at pH 0), and pH-dependent color transition (blue to colorless) .

Q. What storage conditions are optimal for maintaining the stability of 2,6-Dichlorophenol-indophenol sodium salt?

- Protocol : Store in airtight, light-resistant containers at room temperature (20–25°C). Avoid moisture and prolonged exposure to oxygen, which can degrade the compound. Verify stability via UV-Vis spectroscopy (absorbance peak at ~610 nm for the oxidized form) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Guidelines :

Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

Use fume hoods for weighing and solution preparation to minimize inhalation risks.

Dispose of waste via licensed hazardous waste contractors, adhering to local regulations (e.g., EU Directive 2008/98/EC) .

Advanced Research Questions

Q. How can discrepancies in redox potential measurements be resolved during ascorbic acid assays?

- Troubleshooting Steps :

Verify pH consistency: Redox potential (E₀) shifts with pH (e.g., +0.67 V at pH 0 vs. lower potentials at neutral pH). Adjust buffers to maintain pH ≤4 .

Check for interferents (e.g., sulfites or thiols) that may reduce the dye prematurely. Use EDTA to chelate metal ions that catalyze side reactions .

Calibrate electrodes daily and validate against standard redox couples (e.g., quinhydrone) .

Q. What methodologies are recommended for assessing the environmental impact of 2,6-Dichlorophenol-indophenol sodium salt in laboratory waste?

- Ecotoxicity Assessment :

Conduct Daphnia magna acute toxicity tests (EC₅₀) to evaluate aquatic impact.

Monitor biodegradability via OECD 301D closed bottle tests.

Classify waste as "persistent" (high mobility in water/soil) and follow disposal hierarchies: reduction > reuse > recycling .

Q. How can experimental designs account for solubility limitations of this compound in non-aqueous systems?

- Design Considerations :

Pre-saturate organic solvents (e.g., ethanol or DMSO) with the compound, using sonication for 30 minutes to enhance dissolution.

Validate solubility via gravimetric analysis or HPLC quantification.

For heterogeneous systems, employ surfactants (e.g., Tween-80) to stabilize colloidal dispersions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s hydration state (e.g., dihydrate vs. variable water content)?

- Resolution Strategy :

Perform thermogravimetric analysis (TGA) to quantify water loss between 25–150°C.

Cross-reference with X-ray crystallography to confirm structural hydration.

Standardize batch-specific hydration data in reagent documentation .

Methodological Best Practices

Q. What quality control measures ensure reagent purity in redox titration studies?

- QC Workflow :

Validate purity via HPLC (C18 column, mobile phase: 70:30 methanol/water) with UV detection at 280 nm.

Confirm absence of chloride impurities via ion chromatography.

Certify compliance with ACS/USP standards for trace metals (e.g., Zn < 200 ppm, Na < 1000 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.